molecular formula C17H16N4O3 B2765154 1-(2-methoxyphenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea CAS No. 899952-49-9

1-(2-methoxyphenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea

Cat. No.: B2765154
CAS No.: 899952-49-9
M. Wt: 324.34
InChI Key: BBPNZHIECTVJEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyphenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea is a useful research compound. Its molecular formula is C17H16N4O3 and its molecular weight is 324.34. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Herbicide Activity

The study of crystal structures, like that of metobromuron (a phenylurea herbicide), contributes to understanding the molecular interactions and stability of similar urea compounds. Such research aids in designing more efficient herbicides with specific properties, such as selective targeting and reduced environmental impact (Gihaeng Kang et al., 2015).

Synthesis of Novel Compounds

Research into the synthesis of new classes of cyclic dipeptidyl ureas and other related compounds expands the repertoire of organic molecules with potential pharmacological activities. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of pseudopeptidic [1,2,4]triazines, which might have unique biological activities (M. Sañudo et al., 2006).

Development of Potent Inhibitors

The creation of potent inhibitors, such as those targeting the Rho-associated protein kinases (ROCK1 and 2), showcases the potential of urea derivatives in therapeutic applications. These inhibitors can have significant implications in treating diseases like cancer, where the modulation of kinase activity is crucial (Roberta Pireddu et al., 2012).

Antidiabetic Activity

The synthesis and in vitro screening of novel dihydropyrimidine derivatives for antidiabetic activity demonstrate the potential of urea compounds in the development of new treatments for diabetes. Such research paves the way for the discovery of new drugs that can effectively manage blood glucose levels (J. Lalpara et al., 2021).

Environmental Impact Studies

Investigations into the photodegradation and hydrolysis of substituted urea and organophosphate pesticides in water contribute to understanding the environmental fate of these compounds. This research is crucial for assessing the ecological impact of pesticides and for developing strategies to mitigate their adverse effects on ecosystems (G. Gatidou & E. Iatrou, 2011).

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-24-15-9-5-4-8-13(15)19-17(23)18-10-14-11-6-2-3-7-12(11)16(22)21-20-14/h2-9H,10H2,1H3,(H,21,22)(H2,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPNZHIECTVJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.